(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine
Overview
Description
The compound "(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine" is a derivative of the benzoimidazole family, which is known for its diverse range of biological activities. The benzoimidazole nucleus is a common motif in pharmacologically active compounds, and its derivatives are often explored for their potential therapeutic applications. The papers provided discuss various derivatives of methanamine compounds and their synthesis, molecular structure, and biological activities, which can provide insights into the characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions that yield the desired product with high specificity. For instance, the synthesis of (1-methyl-1H-imidazol-2-yl)-methanamine derivatives in Pt(II) complexes is described, where the compounds demonstrated significant cytotoxic effects on human carcinoma cell lines . Another related compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, was synthesized using a polyphosphoric acid condensation route, which proved to be high yielding and was characterized by several spectroscopic techniques . These methods of synthesis and characterization are crucial for understanding the formation and verification of the desired compound.
Molecular Structure Analysis
The molecular structure of related compounds is determined using various analytical techniques. For example, the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate were reported, which was obtained as a side product during the synthesis of an antitubercular agent . These structural analyses are essential for understanding the compound's potential interactions and stability.
Chemical Reactions Analysis
The chemical reactivity of these compounds is explored through their interactions with other substances. The Pt(II) complex with 1-methyl-1H-imidazol-2-yl)-methanamine was found to interact with nuclear DNA and induce the expression of p53 and p21(Waf) in cancer cells, similar to the mechanism of action of cisplatin . This interaction with DNA is a critical aspect of the compound's cytotoxic activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using various techniques. For instance, the title compound in paper was characterized by FT-IR, DSC, 13C/1H-NMR, and Mass spectrometric techniques, which provide information about its stability, functional groups, and molecular weight. These properties are important for predicting the behavior of the compound in different environments and for its formulation in potential pharmaceutical applications.
Scientific Research Applications
Synthesis and Characterization of Novel Derivatives
A study by Vishwanathan and Gurupadayya (2014) detailed the synthesis of novel oxadiazole derivatives from benzimidazole, including compounds structurally related to (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine. These derivatives were synthesized through condensation reactions and characterized using various spectroscopic techniques, highlighting their potential in medicinal chemistry and materials science Vishwanathan & Gurupadayya, 2014.
Metal Complexes and Biological Activity
Al-Hakimi et al. (2020) synthesized a ligand from this compound and explored its metal complexes, revealing significant antimicrobial and antitumor activities. This research suggests the potential of such compounds in developing new therapeutic agents Al-Hakimi et al., 2020.
Corrosion Inhibition
Yadav, Sarkar, and Purkait (2015) investigated amino acid compounds derived from benzimidazole as corrosion inhibitors for steel, demonstrating the application of these compounds in protecting industrial materials from corrosion, thus extending their lifespan and reducing maintenance costs Yadav, Sarkar, & Purkait, 2015.
Fluorescence Properties and Sensing Applications
Research by Zheng Wen-yao (2012) focused on the synthesis and fluorescence properties of a compound with a core of this compound, highlighting its potential as a fluorescent probe for detecting metal ions, which is crucial for environmental monitoring and biological research Zheng Wen-yao, 2012.
Antimicrobial Activities of Derivatives
A study by Barot, Manna, and Ghate (2017) synthesized novel thiadiazole, triazole-5-thione, and thiazolan-4-one derivatives of benzimidazole, including this compound derivatives, showing good antimicrobial activities. This suggests their potential in developing new antimicrobial agents Barot, Manna, & Ghate, 2017.
Safety and Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with this compound include H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes.
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation or disruption of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that the polar nature of the imidazole ring can improve the pharmacokinetic parameters of imidazole-containing compounds, helping to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole derivatives are known to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
properties
IUPAC Name |
(4-methyl-1H-benzimidazol-2-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-3-2-4-7-9(6)12-8(5-10)11-7/h2-4H,5,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWGSHDHYQHMBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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